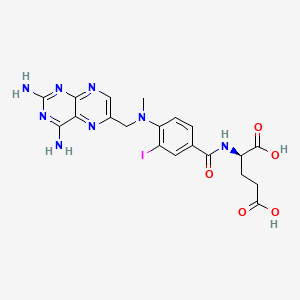
D-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)(methyl)amino)-3-iodobenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)(methyl)amino)-3-iodobenzoyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a glutamic acid backbone modified with a pteridine derivative and an iodinated benzoyl group. Its intricate molecular architecture makes it a subject of interest in medicinal chemistry, biochemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)(methyl)amino)-3-iodobenzoyl)- typically involves multi-step organic synthesis techniques. The process begins with the preparation of the pteridine derivative, which is then coupled with the iodinated benzoyl group. The final step involves the attachment of this complex moiety to the D-glutamic acid backbone.
Preparation of Pteridine Derivative: The pteridine derivative is synthesized through a series of reactions starting from commercially available precursors. This involves nitration, reduction, and subsequent functional group modifications to introduce the desired amino groups.
Iodination of Benzoyl Group: The benzoyl group is iodinated using iodine and a suitable oxidizing agent, such as iodic acid, under controlled conditions to ensure selective iodination.
Coupling Reaction: The pteridine derivative is then coupled with the iodinated benzoyl group using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Attachment to D-Glutamic Acid: The final step involves the attachment of the synthesized moiety to D-glutamic acid using peptide coupling techniques, often employing reagents like N-hydroxysuccinimide (NHS) and DCC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents, along with advanced purification techniques like high-performance liquid chromatography (HPLC), ensures the production of high-quality compound suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups of the pteridine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzoyl ring, converting them to amino groups. Reducing agents like sodium borohydride are typically used.
Substitution: The iodinated benzoyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like thiols, amines, and alcohols in the presence of a base or under neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified amino groups.
Reduction: Reduced derivatives with amino groups replacing nitro groups.
Substitution: Substituted derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, D-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)(methyl)amino)-3-iodobenzoyl)- is studied for its interactions with biological macromolecules. It is used in the study of enzyme mechanisms, protein-ligand interactions, and as a probe in biochemical assays.
Medicine
Medically, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity or receptor binding is beneficial.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of advanced materials, coatings, and as a precursor in the synthesis of high-value chemicals.
Mechanism of Action
The mechanism of action of D-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)(methyl)amino)-3-iodobenzoyl)- involves its interaction with specific molecular targets. The pteridine moiety is known to interact with enzymes and receptors, modulating their activity. The iodinated benzoyl group enhances the compound’s binding affinity and specificity, allowing it to exert its effects at lower concentrations. The compound’s overall structure facilitates its entry into cells and its interaction with intracellular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- D-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)(methyl)amino)-3-fluorobenzoyl)-
- D-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)(methyl)amino)-3-chlorobenzoyl)-
- D-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)(methyl)amino)-3-bromobenzoyl)-
Uniqueness
Compared to these similar compounds, D-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)(methyl)amino)-3-iodobenzoyl)- is unique due to the presence of the iodine atom. This iodine atom significantly influences the compound’s chemical reactivity, biological activity, and physical properties. The larger atomic radius and higher electronegativity of iodine compared to fluorine, chlorine, and bromine result in distinct interactions with biological targets and different pharmacokinetic properties.
Properties
CAS No. |
143873-70-5 |
|---|---|
Molecular Formula |
C20H21IN8O5 |
Molecular Weight |
580.3 g/mol |
IUPAC Name |
(2R)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3-iodobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21IN8O5/c1-29(8-10-7-24-17-15(25-10)16(22)27-20(23)28-17)13-4-2-9(6-11(13)21)18(32)26-12(19(33)34)3-5-14(30)31/h2,4,6-7,12H,3,5,8H2,1H3,(H,26,32)(H,30,31)(H,33,34)(H4,22,23,24,27,28)/t12-/m1/s1 |
InChI Key |
NLNZJHFPUGKGTM-GFCCVEGCSA-N |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)O)I |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















